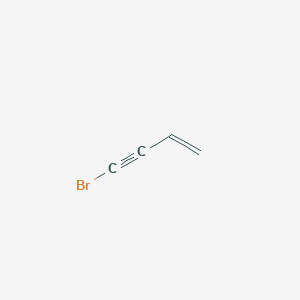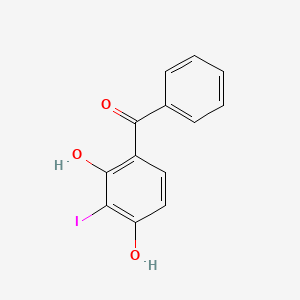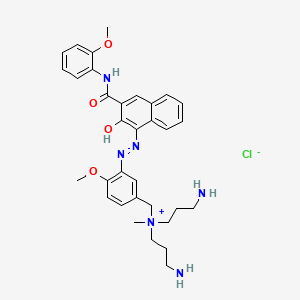
Barbituric acid, 5,5-diallyl-1-phenethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-diallyl-1-phenethyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . The compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate with simple alkyl halides, followed by reaction with urea . For the specific synthesis of 5,5-diallyl-1-phenethyl-barbituric acid, the process would involve the introduction of allyl and phenethyl groups at the 5 and 1 positions, respectively. This can be achieved through selective alkylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert barbituric acid derivatives to their corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the barbituric acid scaffold.
科学的研究の応用
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They are involved in the synthesis of complex heterocyclic compounds and are used in multicomponent reactions .
Biology: These compounds have been studied for their biological activities, including enzyme inhibition. For example, certain derivatives have shown potent inhibition of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as hypnotic agents. Although newer drugs have largely replaced them, they are still of interest in medicinal chemistry for their potential therapeutic applications .
Industry: In the industrial sector, barbituric acid derivatives are used in the synthesis of various pharmaceuticals and agrochemicals. They serve as intermediates in the production of more complex molecules.
作用機序
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, as urease inhibitors, these compounds bind to the active site of the enzyme, preventing its catalytic activity . The binding involves coordination with metal ions and interactions with amino acid residues in the enzyme’s active site.
類似化合物との比較
Barbituric acid: The parent compound, which is not pharmacologically active but serves as a precursor for various derivatives.
5,5-Diallyl-1,3-dimethyl-barbituric acid: Another derivative with similar structural features but different substituents.
Uniqueness: The uniqueness of 5,5-diallyl-1-phenethyl-barbituric acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of allyl and phenethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
34486-71-0 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-(2-phenylethyl)-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-18(12-4-2)15(21)19-17(23)20(16(18)22)13-10-14-8-6-5-7-9-14/h3-9H,1-2,10-13H2,(H,19,21,23) |
InChIキー |
DLKVITCFMFWCSL-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)










